molecular formula C11H15N3O B160260 1H-Benzotriazole, 5-(pentyloxy)- CAS No. 133145-29-6

1H-Benzotriazole, 5-(pentyloxy)-

Cat. No. B160260
M. Wt: 205.26 g/mol
InChI Key: QOLSSJHPZVQWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzotriazole, 5-(pentyloxy)- is a chemical compound that belongs to the class of benzotriazole derivatives. It is commonly used in scientific research as a corrosion inhibitor, UV stabilizer, and as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 1H-Benzotriazole, 5-(pentyloxy)- varies depending on its application. As a corrosion inhibitor, it forms a protective layer on the surface of the metal through adsorption. As a UV stabilizer, it absorbs UV radiation and dissipates the energy as heat. As a building block for organic synthesis, it undergoes various chemical reactions to form the desired compound.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1H-Benzotriazole, 5-(pentyloxy)-. However, studies have shown that it is not toxic to aquatic organisms and does not bioaccumulate in the environment.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Benzotriazole, 5-(pentyloxy)- in lab experiments is its versatility. It can be used as a corrosion inhibitor, UV stabilizer, and building block for organic synthesis. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it may not be suitable for certain applications due to its specific properties and mechanism of action.

Future Directions

There are several future directions for research on 1H-Benzotriazole, 5-(pentyloxy)-. One area of interest is its potential use as a drug delivery system, as it has been shown to have good biocompatibility and low toxicity. Additionally, further research on its mechanism of action and properties may lead to the development of new applications in the fields of materials science and organic synthesis.

Synthesis Methods

The synthesis of 1H-Benzotriazole, 5-(pentyloxy)- is typically achieved through a reaction between pentyloxyaniline and 1H-Benzotriazole in the presence of a catalyst such as copper chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1H-Benzotriazole, 5-(pentyloxy)- as the final product.

Scientific Research Applications

1H-Benzotriazole, 5-(pentyloxy)- has various scientific research applications. It is commonly used as a corrosion inhibitor for metals and alloys, as it forms a protective layer on the surface of the metal, preventing further corrosion. It is also used as a UV stabilizer in plastics, rubber, and coatings, as it absorbs UV radiation and prevents degradation of the material. Additionally, 1H-Benzotriazole, 5-(pentyloxy)- is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.

properties

CAS RN

133145-29-6

Product Name

1H-Benzotriazole, 5-(pentyloxy)-

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-pentoxy-2H-benzotriazole

InChI

InChI=1S/C11H15N3O/c1-2-3-4-7-15-9-5-6-10-11(8-9)13-14-12-10/h5-6,8H,2-4,7H2,1H3,(H,12,13,14)

InChI Key

QOLSSJHPZVQWFE-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC2=NNN=C2C=C1

Canonical SMILES

CCCCCOC1=CC2=NNN=C2C=C1

synonyms

5-(PENTYLOXY)-1H-BENZOTRIAZOLE

Origin of Product

United States

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